1-{5-hydroxy-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1-phenyl-1H-indol-3-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-HYDROXY-2-METHYL-4-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]-1-PHENYL-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes an indole core, a hydroxy group, and a diazenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5-HYDROXY-2-METHYL-4-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]-1-PHENYL-1H-INDOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the diazenyl group may produce amines .
Scientific Research Applications
1-{5-HYDROXY-2-METHYL-4-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]-1-PHENYL-1H-INDOL-3-YL}ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-HYDROXY-2-METHYL-4-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]-1-PHENYL-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key functional proteins involved in the process . The compound’s structure allows it to bind with high affinity to multiple receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylacetophenone: Shares a similar hydroxy and methyl group structure but lacks the indole core and diazenyl group.
1-Hydroxy-2-acetyl-4-methylbenzene: Similar in structure but differs in the position of functional groups and lacks the diazenyl group.
Uniqueness
1-{5-HYDROXY-2-METHYL-4-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]-1-PHENYL-1H-INDOL-3-YL}ETHAN-1-ONE is unique due to its combination of an indole core, hydroxy group, and diazenyl group, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H21N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[5-hydroxy-2-methyl-4-[(4-methylphenyl)diazenyl]-1-phenylindol-3-yl]ethanone |
InChI |
InChI=1S/C24H21N3O2/c1-15-9-11-18(12-10-15)25-26-24-21(29)14-13-20-23(24)22(17(3)28)16(2)27(20)19-7-5-4-6-8-19/h4-14,29H,1-3H3 |
InChI Key |
HEMIQVWLDHMDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC3=C2C(=C(N3C4=CC=CC=C4)C)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.